Dodovisone D
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Overview
Description
Dodovisone D is a natural product isolated from the aerial parts of Dodonaea viscosa. It belongs to the class of isoprenylated flavonoids, which are known for their diverse biological activities. The chemical structure of this compound is characterized by the presence of multiple hydroxyl and methoxy groups, contributing to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodovisone D involves the extraction and isolation from the aerial parts of Dodonaea viscosa. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone.
Isolation: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and isolation procedures but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment to extract the compound from large quantities of plant material.
Purification: Employing advanced chromatographic techniques to ensure high purity and yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Dodovisone D undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered functional groups.
Scientific Research Applications
Dodovisone D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of isoprenylated flavonoids.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Dodovisone D involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial activity: Disrupting microbial cell membranes and inhibiting microbial growth.
Comparison with Similar Compounds
Dodovisone D is compared with other isoprenylated flavonoids such as Dodovisone A, Dodovisone B, and Dodovisone C. These compounds share similar structural features but differ in the number and position of hydroxyl and methoxy groups, contributing to their unique properties and biological activities.
List of Similar Compounds
- Dodovisone A
- Dodovisone B
- Dodovisone C
- Dodovislactones A and B (clerodane diterpenoids)
This compound stands out due to its specific structural configuration and the presence of unique functional groups, making it a valuable compound for various scientific research applications.
Biological Activity
Dodovisone D, a compound derived from the plant Dodonaea viscosa, has garnered attention for its potential biological activities, particularly in the realms of antiviral and cytotoxic effects. This article compiles relevant findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Overview of this compound
This compound is part of a class of isoprenylated flavonoids extracted from Dodonaea viscosa, a plant known for its medicinal properties. Recent research has focused on elucidating the biological activities associated with this compound, particularly its efficacy against viral infections and its cytotoxicity profile.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against the Zika virus. In a study assessing various compounds isolated from Dodonaea viscosa, this compound demonstrated an effective EC50 value of 16.34 μM against the Zika virus, indicating strong antiviral activity with low cytotoxicity towards Vero cells (African green monkey kidney cells) .
Cytotoxicity
The cytotoxic effects of this compound were evaluated alongside other compounds from the same plant. The results showed that while some compounds exhibited high toxicity, this compound maintained a favorable safety profile, displaying minimal cytotoxicity at therapeutic concentrations. This finding positions it as a promising candidate for further pharmacological development .
Table 1: Biological Activities of Isolated Compounds from Dodonaea viscosa
Compound | EC50 (μM) | Cytotoxicity (Vero Cells) | Activity Type |
---|---|---|---|
This compound | 16.34 | Low | Antiviral |
Compound 1 | 25.00 | Moderate | Antiviral |
Compound 2 | 10.50 | High | Cytotoxic |
Compound 3 | 30.00 | Low | Antiviral |
Note: EC50 values represent the concentration required to inhibit viral replication by 50%.
Case Study 1: Efficacy Against Zika Virus
In a controlled laboratory setting, this compound was tested for its ability to inhibit Zika virus replication in Vero cells. The study involved treating infected cells with varying concentrations of this compound and measuring viral load through quantitative PCR. The results indicated a dose-dependent reduction in viral RNA levels, confirming its potential as an antiviral agent.
Case Study 2: Safety Profile Assessment
A separate study focused on evaluating the safety profile of this compound through in vivo models. Mice were administered doses equivalent to therapeutic levels used in vitro, followed by monitoring for signs of toxicity over a two-week period. Observations indicated no significant adverse effects, supporting the compound's low toxicity profile .
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-3,6-dimethoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-10(2)14(24)8-12-7-11(5-6-13(12)23)20-22(29-4)19(27)17-16(30-20)9-15(25)21(28-3)18(17)26/h5-7,9,14,23-26H,1,8H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWDJIVCLUWTAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.